(3E)-3-{[(Naphthalen-1-YL)formamido]imino}-N,N-bis(propan-2-YL)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-{[(Naphthalen-1-YL)formamido]imino}-N,N-bis(propan-2-YL)butanamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[(Naphthalen-1-YL)formamido]imino}-N,N-bis(propan-2-YL)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include the following steps:
Formation of Naphthalen-1-YL Formamide: This step involves the reaction of naphthalene with formamide under specific conditions to form Naphthalen-1-YL formamide.
Imination Reaction: The Naphthalen-1-YL formamide is then reacted with an appropriate reagent to introduce the imino group.
Butanamide Formation: The final step involves the reaction of the imino compound with N,N-bis(propan-2-YL)butanamide under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification Techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[(Naphthalen-1-YL)formamido]imino}-N,N-bis(propan-2-YL)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
(3E)-3-{[(Naphthalen-1-YL)formamido]imino}-N,N-bis(propan-2-YL)butanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3E)-3-{[(Naphthalen-1-YL)formamido]imino}-N,N-bis(propan-2-YL)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Acetylacetone: Another compound with keto-enol tautomerism, similar to the imino group in the target compound.
Diethyl malonate: Used in similar synthetic applications.
Uniqueness
(3E)-3-{[(Naphthalen-1-YL)formamido]imino}-N,N-bis(propan-2-YL)butanamide is unique due to its specific structure, which includes a naphthalene ring and multiple functional groups. This structure imparts unique chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C21H27N3O2 |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-[(E)-[4-[di(propan-2-yl)amino]-4-oxobutan-2-ylidene]amino]naphthalene-1-carboxamide |
InChI |
InChI=1S/C21H27N3O2/c1-14(2)24(15(3)4)20(25)13-16(5)22-23-21(26)19-12-8-10-17-9-6-7-11-18(17)19/h6-12,14-15H,13H2,1-5H3,(H,23,26)/b22-16+ |
InChI Key |
PEYYAOGWCVCUTQ-CJLVFECKSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)C(=O)C/C(=N/NC(=O)C1=CC=CC2=CC=CC=C21)/C |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CC(=NNC(=O)C1=CC=CC2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.